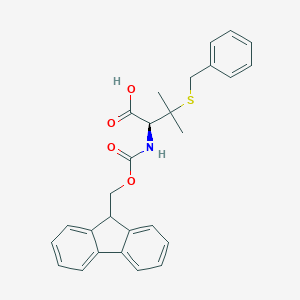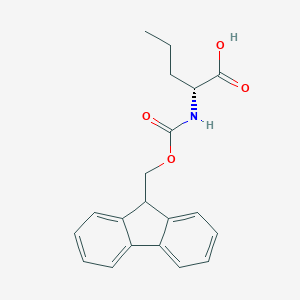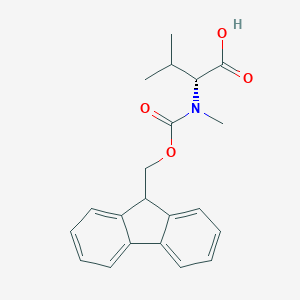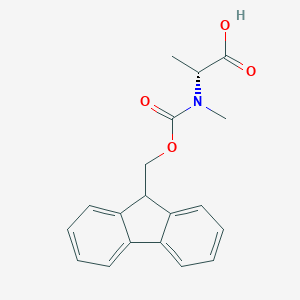
Fmoc-d-dap(2-cl-z)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-d-dap(2-cl-z)-oh is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and therapeutic interventions. This compound is a derivative of Fmoc-protected diaminopropionic acid and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of Fmoc-d-dap(2-cl-z)-oh involves the disruption of bacterial cell membranes and inhibition of cell wall synthesis. It achieves this by binding to the peptidoglycan layer of the bacterial cell wall and disrupting its integrity. In cancer cells, it induces apoptosis and inhibits tumor growth by interfering with the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that Fmoc-d-dap(2-cl-z)-oh exhibits low toxicity and minimal side effects in vitro and in vivo. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it a potential alternative to traditional antibiotics. In cancer cells, it has been shown to induce apoptosis and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using Fmoc-d-dap(2-cl-z)-oh in lab experiments include its low toxicity, broad-spectrum antimicrobial activity, and potential application in cancer therapy. However, its limitations include the need for further research to determine its efficacy in vivo and its potential for resistance development.
Future Directions
For Fmoc-d-dap(2-cl-z)-oh include further research to determine its potential as a therapeutic agent in various diseases, including bacterial infections and cancer. Additionally, research should focus on developing more efficient and cost-effective synthesis methods for this compound. Furthermore, studies should also investigate the potential for resistance development and strategies to overcome this issue.
Conclusion:
In conclusion, Fmoc-d-dap(2-cl-z)-oh is a promising compound that has shown potential in various scientific studies. Its broad-spectrum antimicrobial activity and potential application in cancer therapy make it a valuable compound for further research. However, more studies are needed to determine its efficacy in vivo and potential for resistance development. Future research should focus on developing more efficient synthesis methods and investigating its potential in various diseases.
Synthesis Methods
The synthesis of Fmoc-d-dap(2-cl-z)-oh involves the use of Fmoc-protected diaminopropionic acid and 2-chloro-1,3-dimethylimidazolinium chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. The product is obtained after purification through column chromatography.
Scientific Research Applications
Fmoc-d-dap(2-cl-z)-oh has been extensively studied for its potential application in drug development. It has been shown to exhibit antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Furthermore, it has also shown antitumor activity against various cancer cell lines.
properties
IUPAC Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5/c21-18(15-6-2-1-3-7-15)12-27-20-17(11-26-27)19(24-13-25-20)23-10-14-5-4-8-16(22)9-14/h1-9,11,13,18H,10,12H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXNZQRVWDXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)